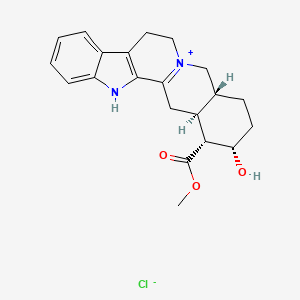

3-Dehydro Yohimbane Chloride

Description

Properties

Molecular Formula |

C21H25ClN2O3 |

|---|---|

Molecular Weight |

388.9 g/mol |

IUPAC Name |

methyl (15R,18S,19R,20S)-18-hydroxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |

InChI |

InChI=1S/C21H24N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,18-19,24H,6-11H2,1H3;1H/t12-,15-,18-,19+;/m0./s1 |

InChI Key |

SBSXOXXZDDEBHZ-ZBMACTEASA-N |

Isomeric SMILES |

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3=[N+](C2)CCC4=C3NC5=CC=CC=C45)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydro Yohimbane Chloride typically involves the oxidation of yohimbane alkaloids. One common method is the nitric acid-induced oxidation of yohimbane alkaloids such as reserpine and rescinnamine. This reaction is carried out in various organic solvents at controlled temperatures, usually around 25°C . The oxidation process follows first-order kinetics and is influenced by the solvent’s dielectric constant, dissociation constant, and viscosity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using nitric acid or other oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. The process may also include purification steps such as column chromatography to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Dehydro Yohimbane Chloride undergoes several types of chemical reactions, including:

Oxidation: The primary reaction used in its synthesis, involving nitric acid or other oxidizing agents.

Reduction: Can be reduced back to its parent yohimbane alkaloid under specific conditions.

Substitution: Can undergo nucleophilic substitution reactions, particularly at positions activated by the dehydro group.

Common Reagents and Conditions

Oxidizing Agents: Nitric acid, lead tetraacetate, mercuric acetate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Chloroform, acetic acid, methanol.

Major Products Formed

Oxidation: 3-Dehydroreserpine, 3-Dehydrorescinnamine.

Reduction: Reserpine, Yohimbane.

Substitution: Various substituted yohimbane derivatives.

Scientific Research Applications

Therapeutic Applications

-

Pain Management and Neurological Disorders

- 3-Dehydro Yohimbane Chloride is linked to the treatment of sodium channel-mediated diseases, particularly those associated with pain management. Research indicates that yohimbine derivatives can modulate sodium channels, offering potential benefits in conditions like neuropathic pain, epilepsy, and anxiety disorders . The compound's ability to act as an alpha-2 adrenoreceptor antagonist enhances noradrenaline release, which may contribute to its analgesic effects .

-

Cardiovascular Health

- Studies have shown that yohimbine can influence cardiovascular conditions such as arrhythmias and hypertension by modulating adrenergic signaling pathways. The administration of yohimbine has been associated with improved vascular function and reduced neointimal hyperplasia, which is crucial in preventing vascular proliferative diseases .

-

Metabolic Effects

- Yohimbine has been investigated for its role in metabolic regulation, particularly in the context of obesity and oxidative stress. Research indicates that yohimbine can restore normal sulfate levels and reduce lipid peroxidation in obese models, suggesting a protective role against metabolic disturbances induced by high-fat diets .

Biosynthetic Pathways

The biosynthesis of this compound involves complex enzymatic processes that convert precursor compounds into active forms. Recent studies have elucidated potential biosynthetic pathways involving medium-chain dehydrogenase/reductase enzymes that catalyze the reduction of intermediates like 3-dehydro-α-yohimbine into more biologically active forms . Understanding these pathways not only aids in synthetic biology but also enhances the potential for producing this compound through biotechnological means.

Cosmetic Applications

This compound has also garnered interest in the cosmetic industry due to its potential skin benefits. Its inclusion in formulations is being explored for its antioxidant properties and ability to enhance skin hydration. The compound's efficacy as a topical agent could be attributed to its ability to penetrate skin layers effectively, thereby improving bioavailability and therapeutic outcomes .

Toxicological Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. Reports of acute intoxication from yohimbine highlight the need for careful dosing and monitoring when used therapeutically or recreationally . Toxicity studies indicate that high concentrations can lead to severe adverse effects, underscoring the importance of understanding individual metabolic responses to the compound.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pain Management | Treatment for neuropathic pain and related disorders | Modulates sodium channels; analgesic properties |

| Cardiovascular Health | Effects on vascular function and arrhythmias | Reduces neointimal hyperplasia; improves function |

| Metabolic Regulation | Impact on obesity-related oxidative stress | Restores sulfate levels; reduces lipid peroxidation |

| Cosmetic Formulations | Potential use in skin care products | Antioxidant properties; enhances hydration |

| Toxicological Profile | Risks associated with overdose | High blood concentrations linked to toxicity |

Case Studies

- Yohimbine Intoxication Case Reports

- Neointimal Hyperplasia Study

Mechanism of Action

The mechanism of action of 3-Dehydro Yohimbane Chloride involves its interaction with specific molecular targets and pathways. It is known to block presynaptic alpha-2 adrenergic receptors, leading to increased parasympathetic (cholinergic) and decreased sympathetic (adrenergic) activity . This action can result in various physiological effects, including vasodilation and increased blood flow. The compound’s effects on cellular processes are still under investigation, with ongoing research aimed at elucidating its full range of biological activities.

Comparison with Similar Compounds

Yohimbine Hydrochloride

Molecular Formula: C₂₁H₂₆N₂O₃·HCl Molecular Weight: 390.9 g/mol Physical Properties: White crystalline powder, decomposes at 302°C, soluble in water, methanol, and DMSO . Applications:

Key Differences :

- Structural Complexity : Yohimbine lacks the additional benzoyloxy and methoxy groups present in 3-Dehydro Yohimbane Chloride, resulting in a lower molecular weight and simpler pharmacokinetics.

- Stability : Yohimbine HCl is stable under standard storage, whereas this compound is hygroscopic and requires inert atmospheres .

Reserpine and Derivatives

Reserpine (CAS: 50-55-5) is a parent compound of this compound, sharing the yohimbane core. Reserpine is used as an antihypertensive and antipsychotic agent.

Degradation Pathway : this compound arises from oxidative degradation of reserpine, involving dehydrogenation at the C3 position .

Functional Implications :

Structurally Similar Alkaloids from DrugBank

A DrugBank search identified 10 FDA-approved compounds with ≥75% structural similarity to yohimbine, including ajmalicine and raubasine . These share the indole alkaloid backbone but differ in substituents:

- Ajmalicine : Lacks the chlorine and benzoyloxy groups of this compound, resulting in distinct adrenergic effects.

- Corynantheine : Contains a similar tetracyclic structure but differs in stereochemistry and functional groups, altering receptor binding .

Comparative Data Table

| Parameter | This compound | Yohimbine Hydrochloride | Reserpine |

|---|---|---|---|

| Molecular Formula | C₃₃H₃₉ClN₂O₉ | C₂₁H₂₆N₂O₃·HCl | C₃₃H₄₀N₂O₉ |

| Molecular Weight (g/mol) | 643.12 | 390.9 | 608.68 |

| Solubility | Slightly soluble in DMSO, methanol | Soluble in water, methanol | Soluble in chloroform |

| Melting Point/Decomposition | >163°C (decomposes) | 302°C (decomposes) | 264–265°C (melts) |

| Primary Applications | Reserpine degradation product | α₂-Adrenergic antagonist | Antihypertensive agent |

| Stability | Hygroscopic, requires inert gas | Stable at room temperature | Light-sensitive |

| Pharmacological Target | Not well-characterized | α₂-Adrenergic receptors | Vesicular monoamine transporters |

Research Findings and Gaps

- Mechanistic Studies : While yohimbine’s adrenergic effects are well-documented , this compound lacks comparable mechanistic data, necessitating further in vitro and in vivo studies.

- Synthetic Complexity : this compound’s synthesis involves multi-step oxidation of reserpine, contrasting with yohimbine’s enantioselective synthesis via carbene catalysis .

Q & A

Basic: What analytical methods are recommended for confirming the purity and structural integrity of 3-Dehydro Yohimbane Chloride?

To confirm purity and structure, use a combination of 1H-NMR spectroscopy and HPLC analysis .

- 1H-NMR : Assign peaks to verify the yohimbane-type alkaloid backbone, focusing on characteristic signals (e.g., aromatic protons, methylene groups) .

- HPLC : Employ reverse-phase chromatography with a C18 column and UV detection (e.g., 254 nm). A purity ≥98% is typical for research-grade material, as validated by retention time consistency and absence of secondary peaks .

- Precipitation methods : For bulk quantification, use gravimetric analysis with precipitation reagents (e.g., phosphomolybdic acid) and validate via calibration curves .

Basic: How should this compound be stored to maintain stability in laboratory settings?

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to humidity, which can hydrolyze the chloride salt .

- Handling : Use nitrile gloves (tested for chemical resistance) and work in a fume hood to minimize inhalation risks. Electrostatic charge buildup should be mitigated during transfer .

Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Experimental design :

- Dose calibration : Ensure in vivo doses account for bioavailability differences (e.g., plasma protein binding, metabolic clearance) .

- Model selection : Use orthotopic or patient-derived xenograft (PDX) models to better replicate human physiology compared to standard cell lines .

- Data normalization : Cross-validate results using multiple assays (e.g., ATP-based viability vs. apoptosis markers) to rule out assay-specific artifacts .

Advanced: What strategies are effective for synthesizing this compound with high stereochemical fidelity?

- Key steps :

- Backbone construction : Start with a yohimbane-type precursor, introducing the 3-dehydro group via oxidation (e.g., using CrO₃ under controlled conditions) .

- Chloride salt formation : React the free base with HCl gas in anhydrous ethanol, followed by recrystallization in acetonitrile to ensure stoichiometric 1:1 salt formation .

- Stereochemical validation : Use X-ray crystallography or NOESY NMR to confirm spatial arrangement, particularly at chiral centers (C3, C20) .

Basic: What solvent systems are optimal for dissolving this compound in experimental protocols?

- Primary solvents : DMSO (for stock solutions) or methanol/ethanol (for immediate use). Confirm solubility via turbidity tests at concentrations ≤10 mM .

- Aqueous compatibility : For cell-based assays, dilute DMSO stocks in PBS or culture media to maintain ≤0.1% DMSO, minimizing solvent toxicity .

Advanced: How should researchers design dose-response studies to evaluate the neuropharmacological effects of this compound?

- Protocol :

- Range-finding : Start with log-scale concentrations (1 nM–100 µM) in primary neuronal cultures, monitoring viability via MTT assay .

- Mechanistic assays : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., α₂-adrenergic receptors) at EC₅₀ doses .

- Kinetic analysis : Perform time-course experiments to distinguish acute vs. sustained effects, with sampling intervals at 0, 6, 12, and 24 hours .

Basic: What safety protocols are critical when handling this compound in laboratory workflows?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust generation is likely .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods complement experimental studies of this compound’s mechanism of action?

- Molecular docking : Use AutoDock Vina to predict binding affinities at putative targets (e.g., serotonin receptors) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability, focusing on hydrogen-bonding networks .

- Validation : Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .

Basic: What are the key spectroscopic markers for distinguishing this compound from related alkaloids?

- UV-Vis : Look for λmax at 280–290 nm, characteristic of conjugated indole systems .

- FT-IR : Identify C-Cl stretching vibrations at 650–750 cm⁻¹ and tertiary amine peaks at 3300–3500 cm⁻¹ .

Advanced: How should researchers address batch-to-batch variability in this compound during longitudinal studies?

- Quality control : Require certificates of analysis (CoA) with HPLC chromatograms and NMR spectra for each batch .

- Normalization : Include internal controls (e.g., a reference antagonist) in every experiment to calibrate biological activity .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.